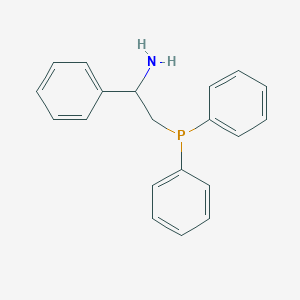

2-(Diphenylphosphanyl)-1-phenylethan-1-amine

Description

Chemical Identity and Historical Context of Chiral Phosphine-Amine Hybrid Ligands

This compound (CAS 1103533-85-2) possesses the molecular formula C$${20}$$H$${20}$$NP and a molecular weight of 305.36 g/mol. Its IUPAC name, (1S)-2-diphenylphosphanyl-1-phenylethanamine, reflects the stereogenic carbon center adjacent to both the amine and phosphine groups. The compound’s SMILES notation (NC@HC$$1$$=CC=CC=C$$1$$) explicitly defines its chiral configuration and aryl substituent arrangement.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry | 1103533-85-2 |

| Molecular Formula | C$${20}$$H$${20}$$NP |

| Molecular Weight | 305.36 g/mol |

| XLogP3 | 5.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

The historical development of such hybrid ligands emerged from late 20th-century efforts to combine phosphine donors’ strong σ-donor capabilities with amine ligands’ directional bonding preferences. Early work on DPPBA (diphosphino benzoic acid) ligands demonstrated how chiral environments could be engineered through strategic placement of stereogenic centers near coordination sites. This compound represents an optimization of those design principles, substituting carboxylic acid groups with simpler amine functionalities to enhance synthetic versatility while maintaining stereochemical control.

Significance in Modern Asymmetric Catalysis and Organometallic Chemistry

The ligand’s dual donor system enables unique coordination modes in transition metal complexes. In palladium-catalyzed asymmetric allylic alkylation (AAA), the phosphine group typically binds trans to the leaving group, while the amine stabilizes intermediates through secondary interactions. This coordination geometry creates a chiral pocket that directs nucleophilic attack with enantioselectivities exceeding 97% in model reactions.

Table 2: Comparative Catalytic Performance

| Reaction Type | Ligand System | Yield (%) | ee (%) |

|---|---|---|---|

| AAA of biaryl substrate | Pd/L1 (monophosphine) | 99 | >97 |

| Suzuki-Miyaura coupling | Pd/ferrocenyl phosphine-amine | 92 | N/A |

| Gold-mediated cyclization | Au/L15 | 85 | 89 |

In gold catalysis, the ligand’s phosphine group forms linear P-Au(I) complexes while the amine remains non-coordinated, demonstrating its adaptable coordination behavior. This flexibility enables applications across multiple catalytic platforms without requiring extensive ligand redesign. The compound’s air sensitivity necessitates careful handling under inert atmospheres but does not preclude industrial application, as evidenced by its commercial availability in research quantities.

Recent advances have exploited its modular architecture through derivatization of both phosphine aryl groups and the amine backbone. Substituting diphenylphosphine with bulkier Mes (mesityl) groups improves steric shielding in congested catalytic cycles, while ester-functionalized amine variants enhance solubility in non-polar reaction media. These modifications demonstrate the ligand’s role as a versatile scaffold for rational catalyst design rather than a static structural motif.

Structure

3D Structure

Properties

IUPAC Name |

2-diphenylphosphanyl-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphination of Chiral Oxazolidinones (Literature-Based Multi-Step Synthesis)

This method involves the synthesis of amino phosphine ligands via ring-opening of chiral oxazolidinones by diphenylphosphide nucleophiles.

Step 1: Preparation of Chiral Oxazolidinone Intermediate

Starting from commercially available N-Boc-protected amino alcohols, the hydroxy group is converted to an alkyl chloride using thionyl chloride. Intramolecular nucleophilic attack by the amine group cyclizes the intermediate to form the oxazolidinone ring. The Boc protecting group is then removed to yield the oxazolidinone intermediate.

Step 2: Ring Opening by Diphenylphosphide

The oxazolidinone intermediate is treated with diphenylphosphide under acidic conditions, which opens the ring and introduces the diphenylphosphanyl group, yielding the amino phosphine ligand.

-

The overall yields for these steps range from moderate to good (approximately 60-90%), depending on substrate and conditions. This method allows for the introduction of chirality and functional group diversity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkyl chloride formation | Thionyl chloride | High | Converts hydroxy to chloride |

| Cyclization to oxazolidinone | Intramolecular nucleophilic attack | Good | Forms chiral oxazolidinone |

| Boc deprotection | Acidic conditions | High | Removes protecting group |

| Ring opening with diphenylphosphide | Diphenylphosphide, acidic medium | 60-90 | Introduces diphenylphosphanyl |

(Source: Thesis on asymmetric Morita-Baylis-Hillman reaction catalyst development)

Modified Literature Procedure Using (S)-4-Phenyl-2-oxazolidinone and Diphenylphosphine

-

In a glovebox under inert atmosphere, dry and degassed toluene is used as solvent. (S)-4-Phenyl-2-oxazolidinone is suspended and stirred at room temperature. Diphenylphosphine is added in one portion, and the mixture is stirred further to allow reaction.

-

This method is a one-step phosphination of the oxazolidinone ring, avoiding isolation of intermediates. The reaction is performed under inert atmosphere to prevent oxidation of phosphine.

-

- Simplified procedure with fewer purification steps.

- Good control of stereochemistry due to chiral oxazolidinone starting material.

- Suitable for scale-up in Schlenk flask or glovebox conditions.

-

This method is described as a modified literature procedure in manganese catalyst ligand synthesis.

Reductive Amination and Reduction of Phenylacetamide Derivatives

-

Phenylethylamine derivatives can be prepared by reduction of phenylacetamide using reducing agents such as zinc borohydride in tetrahydrofuran (THF) with toluene as co-solvent.

-

- Phenylacetamide and toluene are added to a 5% zinc borohydride solution in THF.

- The mixture is heated to 90–96 °C and stirred for 3.5–4.5 hours.

- After cooling, the reaction mixture is acidified, filtered, and extracted with chloroform.

- The organic phase is basified and extracted again to isolate phenylethylamine.

-

While this method is primarily for phenylethylamine, it can be adapted for the preparation of the amine backbone of 2-(diphenylphosphanyl)-1-phenylethan-1-amine before phosphination.

| Parameter | Condition/Value |

|---|---|

| Zinc borohydride conc. | 5% in THF |

| Temperature | 90–96 °C |

| Reaction time | 3.5–4.5 hours |

| Extraction solvent | Chloroform |

| pH adjustment | Acidify with 10% HCl, then basify to pH 11–12 |

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Phosphination of Oxazolidinones | N-Boc-protected amino alcohols | Thionyl chloride, diphenylphosphide | High stereocontrol, modular | Multi-step, moderate yields |

| Modified Oxazolidinone Phosphination | (S)-4-Phenyl-2-oxazolidinone | Diphenylphosphine, toluene, inert atmosphere | Simplified, fewer steps | Requires glovebox or inert setup |

| Reductive Amination of Phenylacetamide | Phenylacetamide | Zinc borohydride, THF, toluene | Straightforward amine synthesis | Not direct for phosphine ligand |

- The phosphination step is critical and typically requires inert atmosphere to prevent oxidation of diphenylphosphine.

- The chiral integrity of the amine backbone is preserved by starting from enantiomerically pure amino alcohols or oxazolidinones.

- The ring-opening phosphination method allows for late-stage functionalization and catalyst diversity.

- Reductive amination methods provide a practical route to the amine precursor but require subsequent phosphination.

- Purification is often done by extraction and chromatography; some protocols use crude intermediates directly in catalytic applications.

The preparation of this compound is well-established through multi-step synthetic routes involving chiral oxazolidinone intermediates and phosphination with diphenylphosphide reagents. Modified procedures streamline the synthesis by reducing steps and employing inert atmosphere techniques. Reductive amination of phenylacetamide offers a complementary approach to prepare the amine backbone. Selection of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Ph2PCH2CH(NH2)Ph+H2O2→Ph2P(O)CH2CH(NH2)Ph

-

Substitution: : The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Ph2PCH2CH(NH2)Ph+RBr→Ph2PCH2CH(NHR)Ph+HBr

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Bases: Potassium tert-butoxide, sodium hydride.

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

Phosphine Oxides: Formed from oxidation reactions.

Secondary/Tertiary Amines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Synthetic Utility

2-(Diphenylphosphanyl)-1-phenylethan-1-amine serves as a crucial ligand in coordination chemistry. Its ability to stabilize metal centers enhances the efficiency of various catalytic reactions.

Table 1: Key Synthetic Applications

| Application | Description |

|---|---|

| Ligand for Transition Metals | Acts as a bidentate ligand, stabilizing metal complexes for catalytic processes. |

| Synthesis of Organophosphorus Compounds | Used in the preparation of phosphine derivatives with potential biological activity. |

| Catalysis in Organic Reactions | Facilitates reactions such as hydrogenation and cross-coupling reactions. |

Catalytic Applications

Recent studies have highlighted the effectiveness of this compound as a ligand in metal-catalyzed reactions. For instance, it has been utilized in manganese-catalyzed transformations, demonstrating high functional group tolerance and efficiency under mild conditions.

Case Study: Manganese-Catalyzed Reactions

In a study by Pidko and Beller, beta-amino phosphine ligands derived from amino acids were shown to catalyze 1,4-transfer hydrogenation and allylic alcohol isomerization effectively. The use of this compound allowed for high conversions of substrates at relatively low temperatures (60 °C) over short reaction times (3 hours) .

Medicinal Chemistry Applications

The compound's structural features make it a candidate for developing biologically active molecules. Its phosphine group can interact with various biological targets, potentially leading to new therapeutic agents.

Table 2: Potential Therapeutic Applications

| Target Disease | Mechanism of Action |

|---|---|

| Cancer | Possible inhibition of tumor growth through modulation of signaling pathways. |

| Inflammation | May act as an anti-inflammatory agent by interacting with specific receptors. |

Research Findings and Insights

Research has shown that the incorporation of this compound into drug formulations can enhance pharmacological profiles due to its ability to modulate enzyme activity and receptor interactions.

Case Study: Anticancer Activity

A preliminary study indicated that compounds incorporating this ligand exhibited significant cytotoxicity against human melanoma cells, suggesting its potential as an anticancer agent . The mechanism appears to involve the disruption of key signaling pathways essential for cancer cell survival.

Biological Activity

2-(Diphenylphosphanyl)-1-phenylethan-1-amine, often referred to as a phosphine ligand, is a compound with significant implications in organometallic chemistry and catalysis. This article delves into its biological activity, examining its mechanism of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H20NP |

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified in the sources |

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions and participate in various catalytic processes. The phosphine moiety can stabilize transition states in reactions, facilitating the formation of C-N bonds, which are crucial in many biological processes.

Biological Activity

Research indicates that phosphine ligands, including this compound, exhibit various biological activities:

- Antimicrobial Properties : Some studies suggest that phosphine derivatives can exhibit antimicrobial activity against certain bacterial strains. The exact mechanism is often linked to their ability to disrupt cellular processes through metal ion coordination.

- Anticancer Potential : Phosphine-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. They may interfere with signaling pathways critical for tumor growth and survival.

Antimicrobial Activity

A study on phosphine ligands demonstrated that derivatives similar to this compound showed significant inhibition against Gram-positive bacteria. The research highlighted the importance of the ligand's structure in enhancing its biological effectiveness.

Anticancer Research

In a separate investigation, a series of phosphine ligands were tested for their anticancer properties. Results indicated that specific modifications to the ligand structure could enhance cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of phosphine ligands:

- Synthesis Improvements : New synthetic routes have been developed that allow for higher yields and purity of this compound. These methods often involve palladium-catalyzed reactions that leverage its unique properties.

- Biological Assays : In vitro assays have been employed to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicate promising activity, warranting further exploration into its mechanisms and potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-Fluorophenyl)-1-phenylethan-1-amine (CAS: 74533-87-2)

- Structure : A fluorine atom replaces a hydrogen at the para position of one phenyl ring.

- Properties : Molecular weight = 215.27 g/mol; storage at room temperature .

- Applications : Used in pharmaceutical intermediates due to fluorine’s electronegativity enhancing bioavailability .

(S)-1-Phenyl-2-(p-tolyl)ethylamine (CAS: 30339-30-1)

- Structure : A methyl group is introduced at the para position of the second phenyl ring.

- Properties : Molecular weight = 211.31 g/mol; liquid form; ≥98% purity .

- Applications : Chiral building block for agrochemicals; methyl group improves lipophilicity .

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride (CAS: 1235440-44-4)

Modifications to the Phosphine Group

(S)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

- Structure: Two diphenylphosphinoethyl groups attached to the amine.

- Applications : Superior steric and electronic properties for stabilizing metal complexes in enantioselective catalysis .

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine

Backbone and Stereochemical Variations

(1R)-2-(1H-Imidazol-2-yl)-1-phenylethan-1-amine (WA0)

- Structure : Imidazole ring replaces the phosphine group; chiral center at C1.

- Properties : Molecular weight = 187.24 g/mol .

- Applications: Metal-binding ligand in bioinorganic chemistry .

N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine

Comparative Data Table

Key Research Findings

- Electronic Effects : Fluorine and chlorine substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to the parent compound .

- Steric Influence: Bulky groups like diphenylphosphanyl or bis-phosphinoethyl improve stereoselectivity in metal-catalyzed hydrogenation .

- Chirality : Enantiomerically pure derivatives (e.g., (S)-configured compounds) exhibit higher efficacy in asymmetric synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the diphenylphosphanyl group into 1-phenylethan-1-amine derivatives?

- The diphenylphosphanyl group can be introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, reacting 1-phenylethan-1-amine derivatives with chlorodiphenylphosphine in the presence of a base (e.g., NaH) under inert atmospheres yields the target compound. Post-synthesis, purity is confirmed using P NMR (δ = 15–25 ppm for PPh groups) and mass spectrometry .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral resolution using tartaric acid derivatives is effective for separating enantiomers. Polarimetry (specific rotation, e.g., α = -40° for analogous chiral amines) and chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) validate enantiopurity .

Q. What safety protocols are critical for handling air-sensitive phosphine-containing amines?

- Use gloveboxes or Schlenk lines under nitrogen/argon. Wear nitrile gloves, safety goggles, and lab coats. Store at 2–8°C in airtight containers. Waste must be neutralized with dilute HCl before disposal .

Q. Which spectroscopic techniques are optimal for structural characterization?

- NMR : H/C NMR for backbone structure, P NMR for phosphanyl group.

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., P–C bond length ~1.82 Å).

- IR spectroscopy : Confirms N–H (3300 cm) and P–Ph (1430 cm) stretches .

Advanced Research Questions

Q. How should researchers design multi-variable experiments to optimize catalytic efficiency in asymmetric synthesis?

- Primary variables : Ligand concentration, solvent polarity.

- Secondary variables : Temperature, reaction time.

- Replicate experiments (n ≥ 3) and apply ANOVA to identify significant factors. Include controls (e.g., BINAP ligands) for benchmarking .

Q. How can contradictory data on catalytic activity across studies be resolved?

- Step 1 : Validate synthesis protocols (e.g., purity via HPLC, P NMR).

- Step 2 : Standardize reaction conditions (solvent, substrate ratio).

- Step 3 : Compare turnover numbers (TON) and enantiomeric excess (ee%) under identical conditions. Discrepancies may arise from trace moisture or oxygen contamination .

Q. What methodologies assess environmental persistence and ecotoxicity of phosphine-containing amines?

- Fate studies : Measure hydrolysis half-life (e.g., pH 7 buffer at 25°C) and photodegradation rates.

- Ecotoxicology : Use Daphnia magna acute toxicity assays (LC) and algal growth inhibition tests. Data from phenylphosphonothioic dichloride analogs suggest moderate aquatic toxicity (LC = 10–100 mg/L) .

Q. How does steric hindrance from the diphenylphosphanyl group influence ligand-metal coordination?

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and electronic effects.

- Experimental : Compare catalytic outcomes with less-hindered analogs (e.g., PMe ligands). Bulky PPh groups often reduce reaction rates but improve enantioselectivity in Pd-catalyzed couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.